molecular formula C11H16N2O4 B12630190 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline

Cat. No.: B12630190
M. Wt: 240.26 g/mol
InChI Key: VTKHECQPSWGDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is an organic compound with the molecular formula C12H16N2O5 It is a derivative of aniline, featuring methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline typically involves the nitration of 5-methoxyaniline followed by alkylation with 3-methoxypropyl halide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the methoxy group. The subsequent alkylation step involves the reaction of the nitrated intermediate with 3-methoxypropyl halide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 5-methoxy-N-(3-methoxypropyl)-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.

    5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide: A structurally similar compound with different functional groups.

Uniqueness

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

5-methoxy-N-(3-methoxypropyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O4/c1-16-7-3-6-12-10-8-9(17-2)4-5-11(10)13(14)15/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

VTKHECQPSWGDCA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.